molecular formula C12H10N2O2 B5830931 N'-(3-furylmethylene)benzohydrazide

N'-(3-furylmethylene)benzohydrazide

Cat. No. B5830931
M. Wt: 214.22 g/mol
InChI Key: JKIADADCRXRUJE-MDWZMJQESA-N
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Description

N'-(3-furylmethylene)benzohydrazide, commonly known as FFBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is a yellow crystalline powder that is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide.

Mechanism of Action

The mechanism of action of FFBH is not fully understood. However, studies have suggested that FFBH inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FFBH has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, FFBH has been shown to have antibacterial properties against gram-positive bacteria.

Advantages and Limitations for Lab Experiments

FFBH has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is relatively high. FFBH is also stable under normal laboratory conditions. However, FFBH has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. FFBH is also sensitive to light, which can affect its stability.

Future Directions

There are several future directions for the study of FFBH. One direction is to further investigate its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Another direction is to study its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, FFBH can be modified to improve its solubility and stability, which would make it more useful for laboratory experiments. Finally, FFBH can be used as a fluorescent probe for the detection of metal ions, and further studies can be conducted to explore its potential in this area.
Conclusion:
In conclusion, FFBH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide, and it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for the study of FFBH, which include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide in the presence of a catalyst. The reaction takes place under reflux in ethanol, and the product is obtained in the form of yellow crystals. The yield of the reaction is around 80%.

Scientific Research Applications

FFBH has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(E)-furan-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(11-4-2-1-3-5-11)14-13-8-10-6-7-16-9-10/h1-9H,(H,14,15)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIADADCRXRUJE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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